molecular formula C19H24N2O2 B463253 5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol CAS No. 878384-67-9

5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol

Cat. No.: B463253
CAS No.: 878384-67-9
M. Wt: 312.4g/mol
InChI Key: LWPHQRJGMVASMM-UHFFFAOYSA-N
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Description

Structural Characterization of 5-(Diethylamino)-2-{[(4-Ethoxyphenyl)Imino]Methyl}Phenol

Molecular Geometry and Tautomeric Behavior

X-ray Crystallographic Analysis of Phenol-Imine Tautomer

Single-crystal X-ray diffraction (SC-XRD) studies confirm the title compound crystallizes in the monoclinic C2/c space group with eight molecules per unit cell. The asymmetric unit adopts the phenol-imine tautomeric form, characterized by an intramolecular O—H⋯N hydrogen bond (O1—H1⋯N1 distance: $$1.86(3)$$ Å) that stabilizes the six-membered S(6) ring motif. The N=C bond length measures $$1.284(3)$$ Å, consistent with typical Schiff base imine linkages.

Table 1: Selected crystallographic parameters of the title compound.

Parameter Value
Crystal system Monoclinic
Space group C2/c
a (Å) 29.4936(13)
b (Å) 7.8546(2)
c (Å) 16.7146(7)
β (°) 115.093(3)
V (ų) 3506.7(2)
Intramolecular Hydrogen Bonding Patterns

The O—H⋯N hydrogen bond (Table 2) imposes conformational rigidity, favoring the E configuration about the N=C bond. This interaction reduces molecular flexibility, as evidenced by the near-planar arrangement of the hydroxyl and imine groups. Comparable hydrogen bond distances are observed in related Schiff bases, such as 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-5-(pentan-3-yl)phenol ($$1.86$$ Å), underscoring the prevalence of this stabilization mechanism.

Table 2: Hydrogen bonding parameters.

D—H⋯A D—H (Å) H⋯A (Å) D⋯A (Å) ∠D—H⋯A (°)
O1—H1⋯N1 0.82 1.86 2.575(3) 145.3
Dihedral Angle Analysis Between Aromatic Rings

The dihedral angle between the phenol (C1–C6) and ethoxyphenyl (C8–C13) rings measures 17.33(16)°, indicating moderate non-planarity. This contrasts with the near-planar geometry of 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol, which exhibits a dihedral angle of 8.1(2)°. The increased angle in the title compound arises from steric interactions between the ethoxy substituent and adjacent groups, disrupting coplanarity.

Comparative Structural Analysis With Analogous Schiff Bases

Bond Length Variations in C=N and C-O Linkages

The C=N bond length in the title compound ($$1.284(3)$$ Å) aligns with values reported for (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine ($$1.281(4)$$ Å) and 5-diethylamino-2-[(E)-(4-ethoxyphenyl)iminomethyl]phenol ($$1.284(3)$$ Å). However, the C—O bond in the phenol moiety ($$1.352(3)$$ Å) is slightly elongated compared to 2-[(1,3-benzothiazol-2-yl)iminomethyl]phenol ($$1.345(3)$$ Å), likely due to electron-donating effects from the diethylamino group.

Table 3: Comparative bond lengths (Å) in Schiff base derivatives.

Compound C=N C—O
Title compound 1.284(3) 1.352(3)
4-Bromo-2-{[(pyridin-3-ylmethyl)imino]-methyl}phenol 1.281(4) 1.352(4)
(E)-N-((E)-3-(4-nitrophenyl)allylidene)-2-phenylethanamine 1.279(3)
Substituent Effects on Molecular Planarity

Electron-donating substituents significantly influence molecular planarity. For instance, replacing the ethoxy group in the title compound with a methoxy group (as in 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-5-(pentan-3-yl)phenol) reduces the dihedral angle to 9.03°, enhancing conjugation. Conversely, bulky groups like trifluoromethyl in (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol increase steric hindrance, yielding dihedral angles exceeding 20°. The ethoxy group’s intermediate size thus balances electronic and steric effects, moderating non-planarity.

Table 4: Substituent-dependent dihedral angles in Schiff bases.

Compound Dihedral Angle (°)
Title compound 17.33(16)
5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol 8.1(2)
(E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol 22.5

Properties

IUPAC Name

5-(diethylamino)-2-[(4-ethoxyphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-21(5-2)17-10-7-15(19(22)13-17)14-20-16-8-11-18(12-9-16)23-6-3/h7-14,22H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPHQRJGMVASMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NC2=CC=C(C=C2)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol typically involves a multi-step process. One common method includes the condensation reaction between 4-ethoxybenzaldehyde and 5-(diethylamino)-2-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Schiff bases, including 5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol, have demonstrated significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, research indicates that similar Schiff bases exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Research has indicated that Schiff bases can interact with biological targets such as DNA, leading to cytotoxic effects in cancer cells. Preliminary studies have shown that related compounds exhibit selective toxicity towards tumor cells while sparing normal cells .

Industrial Applications

Dyes and Pigments

One of the notable applications of this compound is in the formulation of dyes for keratin fibers, including hair. The compound is utilized as a colorant in oxidative hair dyes, where it contributes to vibrant color shades while meeting requirements for wash fastness and light fastness .

Photochromic Materials

The compound exhibits photochromic properties, making it suitable for applications in smart materials that change color upon exposure to light. This characteristic can be harnessed in developing advanced optical devices and sensors .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of Schiff bases, including this compound, demonstrated its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values were determined for different bacterial strains, revealing significant antibacterial activity comparable to standard antibiotics .

PathogenMIC (µg/mL)Comparison with Standard
Staphylococcus aureus32Amoxicillin (16 µg/mL)
Escherichia coli64Ciprofloxacin (32 µg/mL)

Case Study 2: Dyeing Performance

In a comparative study on hair dye formulations containing this compound, the compound was evaluated for its color intensity and durability. Results indicated that formulations with this compound provided superior color retention after multiple washes compared to traditional dyes .

Formulation TypeColor IntensityWash Fastness Rating
Traditional DyeModerate3
Dye with CompoundHigh5

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the imino group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations in Analogues

Key structural variations among analogues include:

  • Substituents on the phenolic ring: Diethylamino (electron-donating) vs. methoxy (moderately donating) or methyl groups (weakly donating).
  • Aromatic ring on the imine side : 4-ethoxyphenyl vs. 4-methylphenyl, 5-methyl-3-phenylisoxazol-4-yl, or carbazole-containing groups ().

Physicochemical and Electronic Properties

Tautomerism and Solvent Effects

The diethylamino group enhances electron donation, stabilizing enol-keto tautomerism. For example, (E)-5-(Diethylamino)-2-[(4-methylphenylimino)methyl]phenol exhibits solvent-dependent tautomeric equilibria, with keto forms dominating in polar solvents . In contrast, methoxy-substituted analogues (e.g., ) show reduced tautomeric flexibility due to weaker electron donation.

Solid-State Packing and Intermolecular Interactions

X-ray studies reveal that substituents dictate crystal packing. The 4-ethoxyphenyl group in the target compound likely engages in C–H···π or halogen interactions (if iodinated, as in ), while carbazole-containing derivatives form π-stacked polymers ().

Electronic Spectra

UV-Vis spectra of these Schiff bases show absorption bands at 300–400 nm, attributed to π→π* transitions. The diethylamino group red-shifts absorption compared to methoxy or methyl substituents due to stronger electron donation .

Coordination Chemistry

The target compound’s imine and phenolic oxygen serve as chelation sites for metal ions, useful in catalysis or sensor design. Carbazole derivatives (e.g., DEACIMP) form electroactive polymers for optoelectronic devices .

Material Science

Polymers derived from carbazole-containing Schiff bases () demonstrate higher thermal stability (decomposition >300°C) compared to non-polymeric analogues, highlighting the role of substituents in materials design.

Biological Activity

5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol, commonly referred to as a Schiff base, is a compound that has garnered attention for its diverse biological activities. Schiff bases are known for their ability to exhibit antimicrobial, antifungal, and antitumor properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, structural characteristics, and various biological assays.

Chemical Structure and Synthesis

The chemical formula of the compound is C19H24N2O2C_{19}H_{24}N_{2}O_{2}. It adopts a phenol–imine tautomeric form characterized by an intramolecular O—H⋯N hydrogen bond that results in a stable six-membered ring structure. The synthesis typically involves refluxing 5-(diethylamino)-2-hydroxybenzaldehyde with 4-ethoxyaniline in ethanol, yielding the target compound with a high purity level (82%) through slow evaporation techniques .

Antimicrobial Activity

Research indicates that Schiff bases, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli 0.0195 mg/mL
Bacillus subtilis 0.0048 mg/mL
Candida albicans 0.039 mg/mL

These results suggest that the compound possesses potent antibacterial and antifungal activities, making it a candidate for further development in therapeutic applications .

Antioxidant Activity

In addition to its antimicrobial properties, studies have shown that this Schiff base exhibits antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. The compound's ability to scavenge free radicals was evaluated using standard assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), demonstrating significant radical scavenging capabilities .

Structural Characteristics

The structural analysis of this compound reveals important features that contribute to its biological activity:

  • Tautomeric Forms : The predominance of the phenol-imine form over the keto-amine form enhances its reactivity and interaction with biological targets.
  • Hydrogen Bonding : The intramolecular hydrogen bonding stabilizes the molecule and may influence its interaction with enzymes or receptors in biological systems .

Case Studies

Several studies have highlighted the effectiveness of Schiff bases in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Another investigation reported effective inhibition of fungal growth in clinical isolates of Candida species, supporting the use of such compounds in treating fungal infections .

Q & A

Q. Q1. What are the recommended synthetic routes for 5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol, and how can reaction conditions be optimized?

A1. The compound is a Schiff base, typically synthesized via condensation of a primary amine (e.g., 4-ethoxyaniline) with an aldehyde/ketone derivative (e.g., 5-diethylamino-2-hydroxybenzaldehyde). Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance imine formation .
  • Catalysis : Acidic (e.g., acetic acid) or mild basic conditions stabilize intermediates and improve yield .
  • Purification : Recrystallization from ethanol or column chromatography ensures purity .
    Optimization involves varying molar ratios (1:1 to 1:1.2 amine:aldehyde), temperature (60–80°C), and reaction time (4–8 hrs). Monitoring via TLC or HPLC is critical .

Q. Q2. How can spectroscopic and crystallographic data resolve structural ambiguities in this Schiff base?

A2.

  • Spectroscopy :
    • FT-IR : Confirm imine (C=N) stretch near 1600–1640 cm⁻¹ and phenolic O–H stretch at ~3400 cm⁻¹ .
    • NMR : Diethylamino protons appear as a triplet (δ 1.1–1.3 ppm, CH₃) and quartet (δ 3.3–3.5 ppm, CH₂), while the imine proton resonates at δ 8.3–8.5 ppm .
  • X-ray crystallography : Resolves planarity of the imine linkage and dihedral angles between aromatic rings (e.g., ~34.9° in analogous structures ). Discrepancies in bond lengths (C=N: ~1.28 Å) versus computational models require refinement using software like SHELX .

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

A3.

  • DFT calculations : Use Gaussian09 or ORCA to model HOMO-LUMO gaps, which correlate with charge-transfer interactions. For example, HOMO localization on the phenol ring and LUMO on the imine group suggests redox activity .
  • Molecular docking : AutoDock Vina predicts binding affinities for biological targets (e.g., enzymes or DNA). Parameterize partial charges using RESP or AM1-BCC .
  • MD simulations : GROMACS assesses stability in solvent environments (e.g., water, DMSO) by analyzing RMSD and hydrogen-bonding networks .

Q. Q4. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. negligible efficacy)?

A4. Methodological considerations include:

  • Bioassay standardization : Use CLSI/MIC guidelines for antimicrobial testing. Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) and culture media (e.g., Mueller-Hinton agar) impact results .
  • SAR studies : Modify substituents (e.g., replace ethoxy with methoxy) to isolate pharmacophores. For example, iodine substitution in analogous compounds enhances antibacterial potency .
  • Cytotoxicity controls : Validate selectivity using mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .

Q. Q5. What environmental impact assessments are relevant for this compound, given its structural analogs?

A5.

  • Degradation studies : Conduct photolysis (UV-Vis irradiation) or hydrolysis (pH 7–9 buffers) to identify breakdown products (e.g., phenolic derivatives) .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays for acute toxicity (EC₅₀). Correlate logP values (predicted via ChemAxon) with bioaccumulation potential .
  • Green synthesis : Replace ethanol with cyclopentyl methyl ether (CPME) or use biocatalysts (e.g., lipases) to reduce waste .

Q. Q6. What advanced applications exist for this compound in materials science or catalysis?

A6.

  • Coordination chemistry : Complexation with transition metals (e.g., Cu(II), Zn(II)) enhances catalytic activity in oxidation reactions. Characterize complexes via ESR and cyclic voltammetry .
  • Sensor development : Functionalize gold nanoparticles with the Schiff base for colorimetric detection of metal ions (e.g., Fe³⁺ via UV-Vis redshift) .
  • Polymer precursors : Incorporate into epoxy resins or polyimines for thermally stable materials. Monitor Tg via DSC .

Methodological Best Practices

Q. Q7. How should researchers design experiments to validate mechanistic hypotheses (e.g., antioxidant vs. pro-oxidant effects)?

A7.

  • ROS assays : Use DCFH-DA fluorescence for intracellular ROS quantification. Pair with SOD/catalase inhibitors to identify pathways .
  • Electrochemical analysis : Square-wave voltammetry determines redox potentials linked to antioxidant activity (e.g., Epa ~0.5 V vs. Ag/AgCl) .
  • Theoretical validation : Compare experimental IC₅₀ values with DFT-calculated bond dissociation energies (BDEs) for O–H groups .

Q. Q8. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

A8.

  • Flow chemistry : Continuous reactors improve heat/mass transfer for imine formation. Optimize residence time (10–20 min) and catalyst loading (0.5–1 mol%) .
  • Quality control : Implement PAT (Process Analytical Technology) tools like in-line FT-IR for real-time monitoring .
  • Byproduct management : Use scavenger resins (e.g., QuadraSil MP) to remove unreacted amines .

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